molecular formula C23H21FN4O3 B2891654 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941981-27-7

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2891654
CAS RN: 941981-27-7
M. Wt: 420.444
InChI Key: XLMNSZAJEJUMMV-UHFFFAOYSA-N
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Description

The compound is a synthetic organic compound with the molecular formula C23H21FN4O3 . It has an average mass of 420.436 Da and a monoisotopic mass of 420.159760 Da . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, including compounds structurally related to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their antioxidant activity, demonstrating significant potential. The study highlighted the effect of hydrogen bonding on the self-assembly process of these complexes, indicating a sophisticated level of molecular interaction and structural formation. The antioxidant activities of these complexes were assessed using various in vitro methods, showing promising results (Chkirate et al., 2019).

Pharmacological Potential

The pharmacological evaluation of pyrazole and oxadiazole derivatives, including compounds analogous to the chemical , was conducted to assess their toxicity, tumor inhibition, and anti-inflammatory actions. This research revealed that certain derivatives exhibit moderate inhibitory effects across various assays, highlighting their potential in medical applications. The studies encompassed computational modeling and experimental validation, indicating a broad spectrum of biological activities and providing a foundation for future drug development efforts (Faheem, 2018).

Anti-inflammatory Activity

Another line of research focused on synthesizing novel acetamide derivatives with anti-inflammatory properties. These studies underscore the potential of pyrazole-acetamide compounds in developing new anti-inflammatory agents. Through a series of reactions, derivatives were obtained and assessed for their anti-inflammatory activity, revealing several compounds with significant effects (Sunder & Maleraju, 2013).

Antimicrobial Activities

Additionally, novel thiazole derivatives incorporating pyrazole moieties were synthesized and screened for their antimicrobial activities. These compounds were evaluated against a range of bacterial and fungal strains, with some showing significant activity. This research highlights the versatility of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial agents (Saravanan et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine. This intermediate is then reacted with 3-fluoro-4-methylaniline and acetic anhydride to form the final product, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "3-fluoro-4-methylaniline", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine.", "Step 2: 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine is then reacted with 3-fluoro-4-methylaniline and acetic anhydride in the presence of a catalyst such as triethylamine to form the final product, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide." ] }

CAS RN

941981-27-7

Molecular Formula

C23H21FN4O3

Molecular Weight

420.444

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H21FN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-17-7-4-15(2)19(24)12-17/h4-13H,3,14H2,1-2H3,(H,25,29)

InChI Key

XLMNSZAJEJUMMV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F

solubility

not available

Origin of Product

United States

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